3-(Isopropoxymethyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-6-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHPFFANHLNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxymethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Isopropoxymethyl)pyrrolidine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions where the isopropoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Neuropharmacology:
3-(Isopropoxymethyl)pyrrolidine hydrochloride has been investigated for its potential as a dual reuptake inhibitor of neurotransmitters, including serotonin and norepinephrine. Such compounds are crucial in treating mood disorders such as depression and anxiety. The ability to modulate monoamine levels can lead to improved therapeutic outcomes in patients suffering from these conditions .
2. Pain Management:
Research indicates that compounds similar to this compound may exhibit analgesic properties by acting on pain pathways in the central nervous system. Animal model studies have shown effectiveness in reducing pain responses, suggesting its potential utility in developing new analgesics .
3. Treatment of Neurological Disorders:
The compound's role as a neuroprotective agent is under investigation, particularly in conditions like stroke or traumatic brain injury where neuronal damage occurs. Its mechanism may involve the modulation of inflammatory responses and enhancement of neuronal survival pathways .
Biochemical Research
1. Enzyme Inhibition Studies:
In biochemical assays, this compound has been tested as an inhibitor of various kinases involved in cell signaling pathways. These studies are pivotal for understanding cancer progression and developing targeted therapies that can inhibit tumor growth by disrupting these signaling cascades .
2. Drug Formulation Development:
The compound is also being explored for its role in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs. Its chemical properties allow for the development of prodrugs that can improve therapeutic efficacy through better absorption profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis
- Electron-Withdrawing Groups : Compounds with CF₃ ( ) or Br ( ) exhibit higher reactivity and metabolic resistance but reduced solubility.
- Branched vs. Aromatic Substituents: The target's isopropoxymethyl group provides moderate lipophilicity compared to aromatic substituents (e.g., CF₃-phenoxy in ), balancing solubility and passive diffusion.
Physicochemical Properties
- Molecular Weight : The target (~177.67 g/mol) is lighter than brominated or trifluoromethylated analogs, aligning with Lipinski's rule for oral bioavailability (<500 g/mol).
- Solubility : Hydrochloride salts (e.g., ) generally improve water solubility. The target’s isopropoxy group may reduce crystallinity compared to rigid aromatic substituents.
Biological Activity
Overview
3-(Isopropoxymethyl)pyrrolidine hydrochloride is a pyrrolidine derivative with the molecular formula . It serves as a crucial building block in organic synthesis and has potential applications in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of pyrrolidine with isopropyl chloroformate under basic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This compound is characterized by its unique isopropoxymethyl group, which imparts distinct chemical properties compared to other pyrrolidine derivatives.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, influencing biochemical pathways relevant to its therapeutic potential. Specific mechanisms remain under investigation, but initial studies suggest interactions that could impact pharmacological effects .
Antimicrobial Activity
Emerging research indicates that pyrrolidine derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have identified related pyrrolidine compounds as potential inhibitors of bacterial enzymes such as PBP3 in Pseudomonas aeruginosa, a target for antibacterial drug development. The inhibition of PBP3 is significant due to its essential role in bacterial cell wall synthesis, making it a validated target for novel antibiotic therapies .
Case Studies and Research Findings
- Antibacterial Properties : A focused screening of pyrrolidine derivatives led to the discovery that certain compounds could inhibit the activity of PBP3 effectively. This highlights the potential for this compound as a scaffold for developing new antibacterial agents against multidrug-resistant strains .
- Structure-Activity Relationship (SAR) : Research into related pyrrolidine compounds has established key structural features necessary for biological activity. Modifications to the pyrrolidine ring or substituents can significantly influence potency and selectivity against specific bacterial targets .
- Pharmacological Potential : The compound's pharmacological properties are being explored in various contexts, including its role as a precursor for synthesizing more complex pharmaceutical agents. Its unique structure may contribute to novel therapeutic effects not observed in simpler pyrrolidine derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyrrolidine | Simple nitrogen heterocycle | Basic structural unit in organic synthesis |
| N-Methylpyrrolidine | Methylated derivative | Enhanced solubility and biological activity |
| 3-(Methoxymethyl)pyrrolidine hydrochloride | Similar compound | Investigated for similar pharmacological properties |
Q & A
Q. What are the key synthetic routes for 3-(Isopropoxymethyl)pyrrolidine hydrochloride, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 3-(chloromethyl)pyrrolidine hydrochloride (or analogs) may react with isopropanol under basic conditions. Optimization involves:
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but require inert atmospheres to avoid side reactions .
- Catalyst selection : Use of triethylamine or DIPEA to neutralize HCl byproducts and enhance nucleophilicity .
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers validate the structural identity of this compound?
A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹H NMR should show characteristic pyrrolidine ring protons (δ 2.5–3.5 ppm) and isopropoxymethyl signals (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .
- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. The molecular ion [M+H]⁺ should match the theoretical mass (e.g., 192.1 g/mol for the free base) .
- Elemental analysis : Confirm %C, %H, %N, and %Cl within ±0.4% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure .
- Waste disposal : Collect aqueous waste separately and neutralize with sodium bicarbonate before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles across synthesis batches?
Impurities often arise from incomplete substitution (e.g., residual 3-(chloromethyl)pyrrolidine) or oxidation byproducts. Mitigation strategies include:
- HPLC-DAD/ELSD : Compare retention times and UV spectra against reference standards (e.g., PharmaBlock’s impurity catalog ).
- Spiking experiments : Add suspected impurities (e.g., 3-(hydroxymethyl)pyrrolidine) to confirm co-elution .
- Reaction monitoring : Use in-situ FTIR to track intermediate consumption and optimize reaction time .
Q. What methodologies are recommended for assessing the compound’s chiral purity?
- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention times for enantiomers should differ by >1.5 minutes .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +15° to +25° for the (S)-enantiomer) .
- X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/ethyl acetate .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Docking studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., dopamine or serotonin transporters) .
- ADMET prediction : Tools like SwissADME assess solubility (LogP <2) and metabolic stability (CYP450 inhibition profiles) .
- QSAR models : Corporate substituent effects (e.g., isopropoxy vs. ethoxy groups) on bioavailability using MOE or Schrödinger suites .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
- Flow chemistry : Continuous reactors reduce batch-to-batch variability and improve heat dissipation .
- Process analytical technology (PAT) : Implement real-time monitoring via Raman spectroscopy for critical intermediates .
- Quality-by-design (QbD) : Define design space for parameters like pH (7–9), solvent ratio (THF/H₂O 3:1), and mixing speed .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting toxicity data reported in literature?
- In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) across studies using standardized MTT protocols .
- Metabolite profiling : Identify species-specific metabolites via LC-MS/MS to explain interspecies variability .
- Dose-response modeling : Use nonlinear regression (GraphPad Prism) to reconcile discrepancies in LD₅₀ values .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in analogs?
- Principal component analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., LogP, polar surface area) .
- Machine learning : Train random forest models on bioactivity datasets to prioritize substituents for synthesis .
- Bayesian inference : Quantify uncertainty in SAR hypotheses using Stan or PyMC3 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
